N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Description

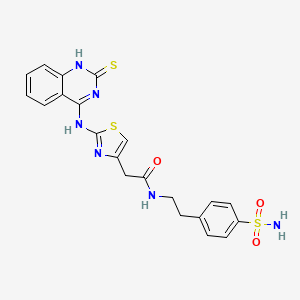

This compound features a thiazole core substituted with a 2-thioxo-1,2-dihydroquinazolin-4-ylamino group, linked via an acetamide bridge to a 4-sulfamoylphenethyl moiety. The thioxoquinazoline moiety may confer unique electronic and steric properties, distinguishing it from simpler thiazole derivatives.

Properties

Molecular Formula |

C21H20N6O3S3 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C21H20N6O3S3/c22-33(29,30)15-7-5-13(6-8-15)9-10-23-18(28)11-14-12-32-21(24-14)27-19-16-3-1-2-4-17(16)25-20(31)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,22,29,30)(H2,24,25,26,27,31) |

InChI Key |

JFAOLRDRYUAYKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Quinazolinone Synthesis: The quinazolinone moiety can be prepared by cyclization of anthranilic acid derivatives with isothiocyanates.

Coupling Reactions: The thiazole and quinazolinone intermediates are then coupled using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Assembly: The sulfamoylphenethyl group is introduced through nucleophilic substitution reactions, followed by the final coupling to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of Lewis acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include enzymes or receptors involved in key biological pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and spectral data of the target compound with analogs from the literature:

Key Observations:

Thiazole vs. Benzo[d]thiazole : The target compound’s thiazole ring differs from the benzo[d]thiazole in ’s compound, which may reduce aromatic conjugation and alter binding affinity .

Sulfamoyl vs.

Thioxoquinazoline vs. Benzamide/Phenyl : The thioxoquinazoline moiety introduces a planar, heterocyclic system that may engage in π-π stacking or inhibit kinases, unlike the benzamide or simple phenyl groups in analogs .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s C=S stretch (~1245 cm⁻¹) and absence of S-H vibrations align with thione tautomer stability, as seen in ’s triazole-thiones .

- NMR Data : Expected signals include:

- δ 2.8–3.2 ppm (CH₂ from acetamide and phenethyl groups).

- δ 7.0–8.5 ppm (aromatic protons from quinazoline and phenyl rings).

- δ 10.0–10.6 ppm (NH groups, exchangeable with D₂O) .

Biological Activity

N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological assays that demonstrate its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.42 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-sulfamoylphenethylamine with thiazole derivatives under controlled conditions. The synthetic pathway often utilizes green chemistry principles to enhance yield and reduce environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(4-sulfamoylphenethyl)-2-thioxoacetamide exhibit significant antimicrobial activity. For instance, compounds derived from this parent structure showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for the most active derivatives.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be approximately 20 µM for MCF-7 cells and 25 µM for HeLa cells.

Enzyme Inhibition

This compound has been shown to inhibit specific isoforms of human carbonic anhydrase (hCA), which are implicated in various physiological processes. The inhibition studies indicated that the compound selectively inhibited hCA II with an IC50 value of 50 nM.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and quinazoline moieties significantly affect biological activity. For example:

- Substituents on the thiazole ring enhance antimicrobial potency.

- The presence of electron-withdrawing groups on the quinazoline moiety increases anticancer activity.

Case Studies

-

Case Study: Antimicrobial Efficacy

- A study conducted on cotton leafworm (Spodoptera littoralis) assessed the toxicity of synthesized derivatives. Compounds showed LC50 values ranging from 27.65 to 30.06 ppm, indicating notable toxicity against this pest.

-

Case Study: Anticancer Activity

- In a comparative analysis involving several synthesized analogs, two compounds demonstrated superior activity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound comprises a thiazole core substituted with a thioxo-dihydroquinazolinylamino group and a sulfamoylphenethyl acetamide chain. Functional groups include sulfonamide (-SO₂NH₂), thioxo (C=S), and acetamide (-NHCOCH₃), which confer polarity, hydrogen-bonding capacity, and potential enzyme-targeting interactions. The thiazole and quinazoline moieties are critical for π-π stacking and hydrophobic interactions in biological systems .

Q. What are the established synthetic routes for this compound, and what intermediates are involved?

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.

- Step 2: Introduction of the quinazolinylamino group through nucleophilic substitution or coupling reactions.

- Step 3: Acylation of the sulfamoylphenethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates include 2-amino-4-substituted thiazoles and activated quinazolinone derivatives .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity.

- HPLC assesses purity (>95% typically required for biological assays).

- Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation patterns.

- IR spectroscopy identifies functional groups (e.g., C=S at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Catalysts: DMAP or pyridine derivatives accelerate acylation steps.

- Temperature control: Low temperatures (0–5°C) minimize side reactions during thiourea cyclization.

- Protective groups: Boc or Fmoc groups prevent undesired sulfonamide oxidation .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays?

- Analog synthesis: Modify substituents on the thiazole (e.g., halogenation) or quinazoline (e.g., methoxy vs. nitro groups) to assess electronic effects.

- Molecular docking: Use software like AutoDock to predict binding affinity with targets (e.g., kinases, carbonic anhydrases).

- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using QSAR models .

Q. How can contradictory biological activity data across studies be resolved?

- Assay standardization: Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal assays: Validate cytotoxicity (e.g., MTT vs. apoptosis markers) to rule out false positives.

- Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from differential metabolite profiles .

Q. What methodologies are effective for analyzing interactions with biological targets (e.g., enzymes, receptors)?

- Surface plasmon resonance (SPR): Quantify binding kinetics (Ka, Kd) in real time.

- Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography: Resolve 3D binding modes at atomic resolution (e.g., sulfonamide coordination to zinc in carbonic anhydrases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.